molecular formula C8H9NO B1294928 Acetophenone oxime CAS No. 613-91-2

Acetophenone oxime

Cat. No. B1294928
CAS RN: 613-91-2
M. Wt: 135.16 g/mol
InChI Key: JHNRZXQVBKRYKN-UHFFFAOYSA-N
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Description

Acetophenone oxime is a solid but slightly soluble substance . It is used as a ligand in transition-metal complex catalyst chemistry . Oxime acts as an antioxidant, radical scavenger which find applications in textile, plastic, paint, detergent, and rubber industry .


Synthesis Analysis

Acetophenone oximes are synthesized by refluxing the acetophenone derivative with a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide . The resulting product is an addition product, which undergoes dehydration to form the oxime .


Molecular Structure Analysis

The molecular formula of Acetophenone oxime is C8H9NO . Its molecular weight is 135.16 . The SMILES string representation is C\\C(=N/O)c1ccccc1 .


Chemical Reactions Analysis

Acetophenone oxime undergoes the Beckmann rearrangement . This reaction is employed in many sectors to convert oximes to amides . The reaction has greatly been improved since its discovery in terms of safety and viability .


Physical And Chemical Properties Analysis

Acetophenone oxime has a boiling point of 118-120 °C/20 mmHg (lit.) and a melting point of 55-60 °C (lit.) . Its density is 1.11 g/mL at 25 °C (lit.) . It is stored at a temperature of -20°C .

Scientific Research Applications

Beckmann Rearrangement

  • Scientific Field : Physical Chemistry .
  • Application Summary : Acetophenone oxime is used in the Beckmann rearrangement, a common reaction in organic chemistry. This reaction transforms ketoximes into amides .
  • Methods of Application : The Beckmann rearrangement of acetophenone oxime is catalyzed by zeolite H-beta and silicalite-N. The oxime is N-protonated at room temperature on the acid sites of zeolite H-beta. At reaction temperatures of 423 K or above, two isomeric amides, acetanilide and N-methyl benzamide (NMB), are formed .
  • Results or Outcomes : The presence of residual water hydrolyzes the two amides, while larger amounts inhibit the formation of NMB and cause the total hydrolysis of the acetanilide .

Functionalization of C–H bonds

  • Scientific Field : Organic Chemistry .
  • Application Summary : Acetophenone oxime is used in the functionalization of C–H bonds with arylacetic acids and elemental sulfur .
  • Methods of Application : The reaction involves the coupling of acetophenone ketoximes, arylacetic acids, and elemental sulfur in the presence of Li2CO3 base .
  • Results or Outcomes : The reaction yields fused thieno[3,2-d]thiazoles. High yields and excellent regioselectivities were obtained even if meta-substituted ketoxime acetates were used .

Industrial Applications

  • Scientific Field : Industrial Chemistry .
  • Application Summary : Acetophenone oxime acts as an antioxidant and radical scavenger, finding applications in various industries .
  • Methods of Application : It is used as a ligand in transition-metal complex catalyst chemistry .
  • Results or Outcomes : It is used in the textile, plastic, paint, detergent, and rubber industry .

Synthesis of Paracetamol

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Acetophenone oxime is used in the synthesis of paracetamol (N-acetyl-p-aminophenol), a common over-the-counter pain reliever and fever reducer .
  • Methods of Application : The Beckmann rearrangement of acetophenone oxime is used in this synthesis .
  • Results or Outcomes : The product of this reaction is paracetamol, a widely used medication .

Production of Nylon

  • Scientific Field : Industrial Chemistry .
  • Application Summary : Acetophenone oxime is used in the production of Nylon 6, a type of nylon .
  • Methods of Application : The Beckmann rearrangement of cyclohexanone oxime, a reaction similar to that of acetophenone oxime, is used in the industrial production of Nylon 6 .
  • Results or Outcomes : The product of this reaction is caprolactam, the feedstock in the production of Nylon 6 .

Solid State NMR Spectroscopy

  • Scientific Field : Physical Chemistry .
  • Application Summary : Acetophenone oxime is used in the study of solid state NMR spectroscopy .
  • Methods of Application : The Beckmann rearrangement of acetophenone oxime using zeolite H-beta and silicalite-N as catalysts has been investigated by means of 15 N and 13 C solid state NMR spectroscopy in combination with theoretical calculations .
  • Results or Outcomes : The results obtained show that the oxime is N-protonated at room temperature on the acid sites of zeolite H-beta .

Transition-Metal Complex Catalyst Chemistry

  • Scientific Field : Industrial Chemistry .
  • Application Summary : Acetophenone oxime is used as a ligand in transition-metal complex catalyst chemistry .
  • Methods of Application : It is used in various industries as a ligand in transition-metal complex catalyst chemistry .
  • Results or Outcomes : It finds applications in textile, plastic, paint, detergent, and rubber industry .

Safety And Hazards

Acetophenone oxime causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur is a promising metal-free synthetic scheme to conveniently afford sulfur-containing aromatics . This method offers a convenient protocol to afford polyheterocyclic structures from simple substrates .

properties

IUPAC Name

(NE)-N-(1-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRZXQVBKRYKN-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060627, DTXSID701299588
Record name Ethanone, 1-phenyl-, oxime
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Record name Ethanone, 1-phenyl-, oxime, (1E)-
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Molecular Weight

135.16 g/mol
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Product Name

Acetophenone oxime

CAS RN

10341-75-0, 613-91-2
Record name Ethanone, 1-phenyl-, oxime, (1E)-
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Record name Acetophenone oxime
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Record name Acetophenone oxime
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Record name ACETOPHENONE OXIME
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Synthesis routes and methods I

Procedure details

Acetophenone (5.0 mL, 43 mmol) was dissolved in methanol (50 mL). Hydroxylamine hydrochloride (6.1 g, 88 mmol) was added to the mixture followed by 10N sodium hydroxide (10 mL, 100 mmol). Reaction was stirred at room temperature for 20 minutes. 10N Sodium hydroxide (5 mL, 50 mmol) was added to the mixture. Reaction was heated at reflux for 1 hour. Mixture was cooled to room temperature and stirred for 4 hours. Reaction mixture was concentrated in vacuo. Residue was treated with water. Mixture was extracted 2× diethyl ether. Combined extracts were washed 1× water, 1× brine. Organic layer was dried (magnesium sulfate), filtered and concentrated. Title compound was obtained as white solid in 76% yield. MS m/e (M+H)+=136.0.
Quantity
5 mL
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50 mL
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6.1 g
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10 mL
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reactant
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5 mL
Type
reactant
Reaction Step Four
Yield
76%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 50 ml round-bottom flask, a mixture of acetophenone, hydroxylamine hydrochloride in pyridine was stirred, at room temperature under nitrogen blanket, for five days. The reaction mixture was then concentrated under vacuum to remove most of pyridine. The oil was then distilled at 55° C. under 0.1 mbar. The product was obtained in 95% yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,590
Citations
JH Smith, ET Kaiser - The Journal of Organic Chemistry, 1974 - ACS Publications
… isolated and identified as syn-acetophenone oxime. A sample of … In a control experiment, syn-acetophenone oxime was … A 190-mg (1.4 mmol) portion of syn-acetophenone oxime in 3 ml …
Number of citations: 35 pubs.acs.org
J Hes, LA Sternson - Drug Metabolism and Disposition, 1974 - Citeseer
… acetophenone oxime is reduced with some degree of stereoselectivity by rat liver to yield the corresponding hydroxylamine. N-hydroxy-1-phenyl-1-aminoethane, Ial,#{176}=-7#{176}. At …
Number of citations: 25 citeseerx.ist.psu.edu
H Hyun, BA Trofimov - Arkivoc, 2009 - pdfs.semanticscholar.org
… Acetophenone oxime reacts with phenylacetylene (МОН-DMSO, where M = Li, Na, K, 140 оС, 6 h) to afford 2,5diphenyl-1H-pyrrole in 14-18% isolated yield. The reaction of …
Number of citations: 15 pdfs.semanticscholar.org
RFF de Souza, GA da Cunha, JCM Pereira… - Inorganica Chimica …, 2019 - Elsevier
… In conclusion, a family of seven new palladium compounds containing orthometallated acetophenone oxime and S-based molecules as co-ligands has been successfully synthesized, …
Number of citations: 15 www.sciencedirect.com
X Xu, X Cai, B Wang, W Min, Q Wang, C Lai… - …, 2020 - Wiley Online Library
… In the present work, a series of substituted acetophenone oxime ester derivatives of Pyrithiobac were designed and synthesized as potential ALS-inhibiting herbicides. The pre-…
SN Poddar - Fresenius' Zeitschrift für analytische Chemie, 1957 - Springer
Complex compounds of copper, nickel, palladium, vanadium and uranium with o-hydroxy acetophenone oxime have been prepared in the pure state and their properties studied. The …
Number of citations: 8 link.springer.com
JJ Pappas, E Gancher - Journal of Chemical and Engineering …, 1969 - ACS Publications
… acetophenone oxime the rate of reduction with palladium was … Both cyclohexanone oxime and acetophenone oxime are … -benzoyl derivatives of acetophenone oxime give not only better …
Number of citations: 0 pubs.acs.org
RE Wasylishen, GH Penner, WP Power… - Journal of the …, 1989 - ACS Publications
… the 13C=15/Vand 13C=14N of (£)-acetophenone oxime (1). As well, 15N chemical shielding anisotropies are reported for 4-methoxyacetophenone oxime (2) and 2,4,6-…
Number of citations: 28 pubs.acs.org
J Lalevée, X Allonas, JP Fouassier - Journal of Molecular Structure …, 2002 - Elsevier
… However, in this paper dealing with the structural changes of acetophenone oxime … depend on the constrain imposed on the acetophenone oxime skeleton, despite the large structural …
Number of citations: 3 www.sciencedirect.com
AB Fernandez, I Lezcano-Gonzalez… - Physical Chemistry …, 2009 - pubs.rsc.org
… of acetophenone oxime and most of them in the liquid phase. … rearrangement of acetophenone oxime using zeolites … the rearrangement of acetophenone oxime over two different …
Number of citations: 27 pubs.rsc.org

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